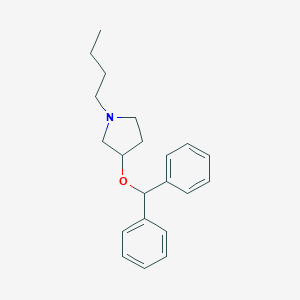

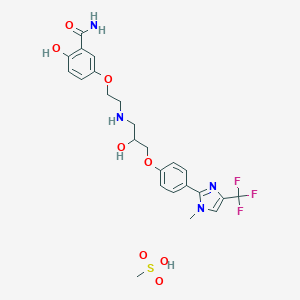

Clorhidrato de 4-((4-clorofenil)tio)piperidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-((4-Chlorophenyl)thio)piperidine hydrochloride" involves multiple steps, including condensation reactions and the use of various chemical reagents to achieve the desired structural frameworks. For instance, the condensation of 4-chlorobenzaldehyde with cyanothioacetamide and dimedone in the presence of piperidine has been used to synthesize related piperidinium salts with specific structural features (Krivokolysko, Dyachenko, Chernega, & Litvinov, 2000).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been extensively studied using techniques such as X-ray diffraction analysis. These studies have revealed detailed structural configurations, including the conformation of rings and the positioning of substituents, contributing to our understanding of their chemical behavior and reactivity (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Chemical reactions involving "4-((4-Chlorophenyl)thio)piperidine hydrochloride" and its derivatives often focus on exploring the reactivity of the piperidine ring and the chlorophenylthio moiety. Research has shown that the introduction of various substituents can significantly affect the compound's reactivity and its interactions with other molecules (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of "4-((4-Chlorophenyl)thio)piperidine hydrochloride" derivatives, have been characterized to understand their behavior in different environments. These properties are crucial for determining the compound's suitability for various scientific and industrial applications (Bhat, Bhat, Lone, Butcher, & Srivastava, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects of research on "4-((4-Chlorophenyl)thio)piperidine hydrochloride." Studies have explored its reactivity profile, providing insights into its potential chemical applications and interactions (He, Kurome, Giberson, Johnson, & Kozikowski, 2005).

Aplicaciones Científicas De Investigación

Actividad analgésica

Se sintetizó y se probó una serie de derivados de 4-(4-clorofenil)-4-hidroxipiperidina, que están estrechamente relacionados con el “Clorhidrato de 4-((4-clorofenil)tio)piperidina”, como posibles compuestos analgésicos . Estos derivados exhibieron una actividad analgésica significativa en ratas Wistar macho a una dosis de 50 mg/kg de peso corporal después de la inyección intramuscular, cuando se probaron mediante estímulos térmicos (prueba de la sacudida de la cola) .

Actividad hipotensora

La misma serie de derivados de 4-(4-clorofenil)-4-hidroxipiperidina también se evaluó por su efecto sobre la actividad hipotensora . Los compuestos 2, 3 y 5 produjeron una reducción de la presión arterial en ratas normotensas .

Propiedades

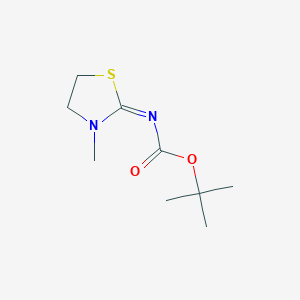

IUPAC Name |

4-(4-chlorophenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCRGRQCVDATBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589995 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101798-64-5 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)